4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

Catalog No.
S15517495
CAS No.
M.F
C10H11BrN2O4
M. Wt
303.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carb...

Product Name

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

IUPAC Name

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

InChI

InChI=1S/C10H11BrN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-8(5-13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16)

InChI Key

TTWGMBRESZNVGN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CN2)Br)C(=O)O

4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, which include a pyrrole ring, a morpholine moiety, and a carboxylic acid functional group. The compound is derived from 4-bromo-1H-pyrrole-2-carboxylic acid, which serves as a critical building block in its synthesis. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research, particularly as a granzyme B inhibitor, which is relevant for therapeutic strategies against certain diseases including cancer .

The chemical reactivity of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid can be explored through various reactions typical of pyrrole derivatives. Key reactions include:

  • Acylation: The carbonyl group can undergo nucleophilic attack by amines or alcohols, facilitating the formation of amides or esters.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Nucleophilic substitutions: The bromine atom in the bromo-pyrrole can be substituted by nucleophiles, enhancing the compound’s versatility in synthetic applications.

These reactions are foundational for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

Research indicates that 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of granzyme B. Granzyme B is a serine protease involved in the apoptosis of target cells during immune responses. Inhibition of this enzyme can potentially lead to therapeutic benefits in conditions where modulation of apoptosis is desired, such as autoimmune diseases and certain cancers . Additionally, studies suggest that derivatives of this compound may possess antibacterial properties, making them candidates for antibiotic development .

The synthesis of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves several steps:

  • Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid: This is often achieved through bromination of pyrrole derivatives followed by carboxylation reactions.
  • Formation of the morpholine derivative: Morpholine can be reacted with appropriate acylating agents to introduce the morpholine moiety at the desired position.
  • Coupling reaction: The final coupling between the bromo-pyrrole and morpholine can be facilitated through standard coupling techniques such as amide bond formation.

These methods allow for the efficient production of the target compound while maintaining high yields and purity .

The primary applications of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid lie in medicinal chemistry and pharmaceutical development. Its role as a granzyme B inhibitor positions it as a potential therapeutic agent in cancer treatment and immunology. Furthermore, its structural characteristics make it suitable for further modifications to enhance efficacy or reduce toxicity . Additionally, its antibacterial properties suggest potential use in developing new antibiotics.

Interaction studies involving 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid focus on its binding affinity and inhibitory effects on granzyme B. These studies typically employ techniques such as enzyme assays and molecular docking simulations to elucidate the interaction mechanisms at play. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects .

Several compounds share structural similarities with 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1H-pyrrole-2-carboxylic acidPyrrole ring with bromine and carboxylic acid groupPrecursor for various derivatives
Morpholine-2-carboxylic acidMorpholine ring with carboxylic acid groupSimple structure with diverse reactivity
5-Bromo-indole derivativesIndole ring with bromine substituentExhibits different biological activities than pyrroles
Pyrrolo[3,4-b]quinolinone derivativesFused pyrrole and quinoline systemsKnown for anticancer activity

These compounds illustrate the diversity within the class of nitrogen-containing heterocycles, highlighting how variations in structure can lead to different biological activities and applications. The unique combination of a bromo-pyrrole and morpholine in 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid distinguishes it from other similar compounds, particularly in its targeted inhibition of granzyme B .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.99022 g/mol

Monoisotopic Mass

301.99022 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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